molecular formula C12H10O4 B7949156 3,3'-(p-Phenylene)diacrylic acid

3,3'-(p-Phenylene)diacrylic acid

Cat. No.: B7949156
M. Wt: 218.20 g/mol
InChI Key: AAFXQFIGKBLKMC-UHFFFAOYSA-N
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Description

3,3’-(p-Phenylene)diacrylic acid, also known as 1,4-phenylenediacrylic acid, is an organic compound with the molecular formula C12H10O4. It is characterized by the presence of two acrylic acid groups attached to a para-phenylene ring. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-(p-Phenylene)diacrylic acid can be synthesized through several methods. One common approach involves the reaction of terephthalaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds under reflux conditions with a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: In industrial settings, the production of 3,3’-(p-Phenylene)diacrylic acid may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Solvothermal synthesis is another method employed, particularly for producing high-purity compounds for specialized applications .

Chemical Reactions Analysis

Types of Reactions: 3,3’-(p-Phenylene)diacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’-(p-Phenylene)diacrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(p-Phenylene)diacrylic acid involves its ability to donate hydrogen ions due to the presence of carboxylic acid groups. This property allows it to participate in acid-base reactions, forming salts and esters. Additionally, the compound’s conjugated double bonds enable it to undergo photoisomerization, which is significant in photochemical applications .

Comparison with Similar Compounds

  • 1,4-Phenylenediacetic acid
  • 4,4’-Stilbenedicarboxylic acid
  • p-Phenylenediacetic acid

Comparison: 3,3’-(p-Phenylene)diacrylic acid is unique due to its conjugated double bonds and the presence of two acrylic acid groups, which confer distinct chemical reactivity and photochemical properties. In contrast, compounds like 1,4-phenylenediacetic acid and p-phenylenediacetic acid lack these conjugated systems, resulting in different reactivity profiles .

Properties

IUPAC Name

3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFXQFIGKBLKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025879
Record name 3,3'-(p-Phenylene)diacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16323-43-6
Record name p-Phenylenediacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16323-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3,3'-(1,4-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016323436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(p-Phenylene)diacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(p-phenylene)diacrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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